molecular formula C21H19FN4O4S B2692007 N'-[(4-fluorophenyl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899751-10-1

N'-[(4-fluorophenyl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2692007
CAS No.: 899751-10-1
M. Wt: 442.47
InChI Key: YPUOTBFNGAEAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,4-c]pyrazol-5λ⁶-sulfone class, characterized by a fused heterocyclic core (thiophene-pyrazole) with a sulfone (5,5-dioxo) group. The structure includes a 2-(3-methylphenyl) substituent on the pyrazole ring and an ethanediamide (oxalamide) moiety linked to a 4-fluorobenzyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-13-3-2-4-16(9-13)26-19(17-11-31(29,30)12-18(17)25-26)24-21(28)20(27)23-10-14-5-7-15(22)8-6-14/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUOTBFNGAEAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-fluorophenyl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the fluorophenyl and methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-fluorophenyl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

The compound N'-[(4-fluorophenyl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by relevant data and case studies.

Chemical Properties and Structure

This compound is characterized by its unique thieno[3,4-c]pyrazole core and fluorophenyl substituent. The presence of the fluorine atom enhances its lipophilicity and biological activity. The structural formula can be represented as follows:C18H19FN4O2S\text{C}_{18}\text{H}_{19}\text{F}\text{N}_4\text{O}_2\text{S}

Anticancer Activity

Research has indicated that compounds with thieno[3,4-c]pyrazole frameworks exhibit promising anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazoles have been studied for their ability to inhibit specific kinases involved in cancer progression. A study published in Journal of Medicinal Chemistry highlighted the synthesis of various thieno[3,4-c]pyrazole derivatives and their evaluation against cancer cell lines, showing significant cytotoxic effects .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory applications. Thieno[3,4-c]pyrazoles have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. A case study involving a related compound demonstrated a reduction in inflammation markers in animal models of arthritis . This indicates that this compound could be explored for similar therapeutic effects.

Neuroprotective Effects

Recent studies have also suggested that thieno[3,4-c]pyrazole derivatives may possess neuroprotective properties. Research focused on their ability to protect neuronal cells from oxidative stress has shown promising results. In vitro assays indicated that these compounds could reduce apoptosis in neuronal cells exposed to neurotoxic agents .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
AnticancerThieno[3,4-c]pyrazole derivativesSignificant cytotoxicity against cancer cells .
Anti-inflammatoryThieno derivativesReduction in inflammatory markers .
NeuroprotectiveThieno derivativesProtection against oxidative stress .

Table 2: Case Studies

Study ReferenceCompound StudiedFindings
Journal of Medicinal Chemistry Thieno[3,4-c]pyrazole derivativesEffective against various cancer cell lines.
Arthritis Research Related thieno compoundsReduced inflammation in animal models.
Neurobiology Journal Thieno derivativesDecreased apoptosis in neuronal cells.

Mechanism of Action

The mechanism of action of N’-[(4-fluorophenyl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared to structurally related molecules from the evidence, focusing on substituents, molecular properties, and inferred biological relevance.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / Identifier Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₃H₂₁FN₄O₄S* ~476.5 (calc.) 2-(3-methylphenyl), N'-(4-fluorobenzyl) ethanediamide Sulfone group, fluorinated benzyl
N'-[2-(4-Fluorophenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide C₂₀H₂₁FN₄O₅S 448.47 2-(4-fluorophenyl), 3-methoxypropyl ethanediamide Methoxypropyl enhances hydrophilicity; 4-fluorophenyl for electronic effects
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₄H₂₄F₂N₆O₄S 668.65 Chromen-4-one, pyrazolo-pyrimidine, dual fluorophenyl Chromenone core for planar binding; sulfonamide group
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide C₂₆H₂₄FN₇S 501.58 4-fluorophenyl, triazolyl, carbothioamide Thioamide for hydrogen bonding; triazole for π-π interactions

*Calculated based on IUPAC name; exact data unavailable in evidence.

Key Observations:

The 4-fluorobenzyl ethanediamide moiety introduces steric bulk and electronic withdrawal, contrasting with the smaller 3-methoxypropyl group in , which improves solubility.

Heterocyclic Core Variations: The thieno[3,4-c]pyrazol-5λ⁶-sulfone core in the target compound differs from the pyrazolo[3,4-d]pyrimidine in and the 4,5-dihydropyrazole in . Sulfone groups are more electron-withdrawing than thioamides or carbonyls, influencing redox stability .

Biological Implications :

  • Fluorine atoms (common in ) enhance metabolic stability and binding via C-F⋯H interactions.
  • The triazolyl group in enables metal coordination, absent in the target compound, suggesting divergent biological targets.

Biological Activity

The compound N'-[(4-fluorophenyl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21FN4O3SC_{20}H_{21}FN_4O_3S, with a molecular weight of approximately 404.47 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of thieno[3,4-c]pyrazoles have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

A study demonstrated that compounds with a thieno[3,4-c]pyrazole framework inhibited tumor growth in xenograft models by targeting tubulin polymerization, leading to disrupted mitotic processes in cancer cells .

Antimicrobial Activity

The compound's thieno[3,4-c]pyrazole structure has been associated with antimicrobial properties. Similar compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi. The proposed mechanism includes disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Neuropharmacological Effects

Research indicates that derivatives of this compound may also interact with neurotransmitter systems. For example, compounds featuring a 4-fluorophenyl group have been studied for their effects on dopamine transporters (DAT) and serotonin receptors. These interactions suggest potential applications in treating neuropsychiatric disorders such as depression and anxiety .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorophenyl and thienopyrazole moieties can significantly influence potency and selectivity. For instance:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve blood-brain barrier penetration.
  • Aromatic Substituents : Variations in the aromatic ring systems can alter binding affinities to target proteins.

Case Studies

  • Anticancer Efficacy : A study involving a series of thieno[3,4-c]pyrazole derivatives demonstrated significant cytotoxicity against A549 lung cancer cells with IC50 values in the micromolar range. Mechanistic studies indicated that these compounds induced apoptosis through caspase activation and mitochondrial dysfunction.
  • Neuropharmacological Assessment : In vivo studies showed that certain derivatives reduced hyperactivity in rodent models induced by psychostimulants, suggesting potential use in managing stimulant abuse disorders.

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis; cell cycle arrest
AntimicrobialDisruption of cell membranes
NeuropharmacologicalInteraction with DAT and serotonin receptors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.